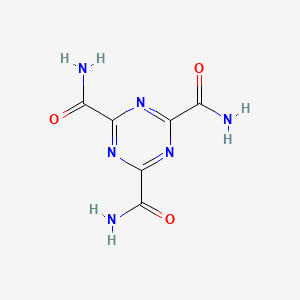

1,3,5-Triazine-2,4,6-tricarboxamide

Beschreibung

1,3,5-Triazine-2,4,6-tricarboxamide is a symmetric heterocyclic compound featuring a central 1,3,5-triazine core substituted with carboxamide groups at the 2, 4, and 6 positions. Its synthesis typically involves hydrolysis or functionalization of triethyl 1,3,5-triazine-2,4,6-tricarboxylate precursors, followed by purification via column chromatography or recrystallization . The carboxamide substituents enable hydrogen bonding and π-π stacking, making it valuable in supramolecular chemistry, liquid crystal materials, and aggregation-induced emission (AIE) applications . Derivatives such as N2,N4,N6-tris((S)-1-(dodecylamino)-1-oxopentan-2-yl)-1,3,5-triazine-2,4,6-tricarboxamide (TTA 2) exhibit tunable kinetic barriers in seeded polymerization, critical for controlled self-assembly .

Eigenschaften

CAS-Nummer |

23297-24-7 |

|---|---|

Molekularformel |

C6H6N6O3 |

Molekulargewicht |

210.15 g/mol |

IUPAC-Name |

1,3,5-triazine-2,4,6-tricarboxamide |

InChI |

InChI=1S/C6H6N6O3/c7-1(13)4-10-5(2(8)14)12-6(11-4)3(9)15/h(H2,7,13)(H2,8,14)(H2,9,15) |

InChI-Schlüssel |

PRDSMYUJZRWZLE-UHFFFAOYSA-N |

Kanonische SMILES |

C1(=NC(=NC(=N1)C(=O)N)C(=O)N)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1,3,5-triazine-2,4,6-tricarboxamide typically involves the reaction of cyanuric chloride with amines under controlled conditions. One common method includes the use of a solvent like dimethylformamide (DMF) and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete substitution of the chlorine atoms with amine groups .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Analyse Chemischer Reaktionen

1,3,5-Triazine-2,4,6-tricarboxamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxamide groups can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Condensation Reactions: The compound can form condensation products with other amines or aldehydes, leading to the formation of more complex structures.

Common reagents used in these reactions include strong bases like sodium hydroxide or potassium carbonate, and solvents such as DMF or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted triazine derivatives .

Wissenschaftliche Forschungsanwendungen

1,3,5-Triazine-2,4,6-tricarboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials, particularly those with luminescent properties.

Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological assays and imaging techniques.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with various biological targets.

Wirkmechanismus

The mechanism by which 1,3,5-triazine-2,4,6-tricarboxamide exerts its effects is primarily through its ability to form stable complexes with metal ions and other molecules. This interaction can influence various molecular pathways, including those involved in luminescence and biological activity. The compound’s structure allows it to participate in π-π stacking interactions, which can enhance its stability and functionality in different applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Triazine-Based Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions:

*Molecular weight varies with alkyl/aryl side chains (e.g., TTA 4: ~1,076.85 ).

Key Research Findings

Supramolecular Polymerization

1,3,5-Triazine-2,4,6-tricarboxamide derivatives (e.g., TTA 0, TTA 2) enable precise control over polymerization kinetics. For instance:

- TTA 2 : Exhibits a low-energy barrier (ΔG‡ = 72 kJ/mol) for nucleation, facilitating rapid self-assembly into helical fibrils .

- TTA 4 : Longer alkyl chains (dodecyl) increase steric hindrance, slowing polymerization but enhancing thermal stability .

In contrast, melamine forms hydrogen-bonded networks but lacks directional control due to its planar structure and absence of chiral centers .

Electronic and Optical Properties

Solubility and Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.